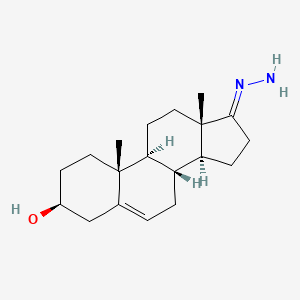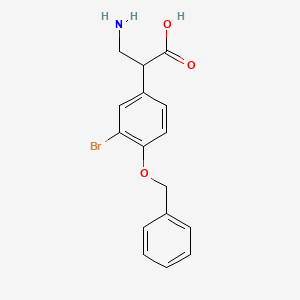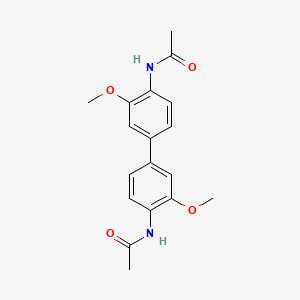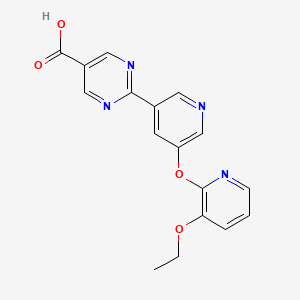
3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropylmethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate is a complex organic compound known for its potential pharmacological properties. It has been studied for its efficacy as an epithelial sodium channel blocker, particularly in the context of cystic fibrosis lung disease .
Métodos De Preparación
The synthesis of 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate involves multiple steps. The synthetic route typically starts with the preparation of 3,5-diamino-6-chloropyrazine-2-carbonyl chloride, which is then reacted with guanidine to form the corresponding guanidino derivative. This intermediate is further reacted with 4-(2,3-dihydroxypropoxy)phenylbutylamine under specific conditions to yield the final product . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyrazine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s ability to block epithelial sodium channels makes it a valuable tool for studying ion transport and cellular physiology.
Medicine: Its potential as a therapeutic agent for cystic fibrosis lung disease has been a major focus of research.
Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The primary mechanism of action of 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate involves the inhibition of epithelial sodium channels (ENaC). By blocking these channels, the compound prevents sodium reabsorption, leading to an increase in airway surface liquid and improved mucociliary clearance . This mechanism is particularly beneficial in the treatment of cystic fibrosis, where mucus clearance is impaired.
Comparación Con Compuestos Similares
Compared to other epithelial sodium channel blockers like amiloride, 3-(4-(4-(3-(3,5-Diamino-6-chloropyrazine-2-carbonyl)guanidino)butyl)phenoxy)-2-hydroxypropyl methanesulfonate is significantly more potent and has a longer duration of action . Similar compounds include:
Amiloride: A less potent ENaC blocker with a shorter duration of action.
Benzamil: Another ENaC blocker with different pharmacokinetic properties.
Triamterene: A potassium-sparing diuretic that also blocks ENaC but with different clinical applications.
Propiedades
Fórmula molecular |
C20H28ClN7O6S |
|---|---|
Peso molecular |
530.0 g/mol |
Nombre IUPAC |
[3-[4-[4-[[amino-[(3,5-diamino-6-chloropyrazine-2-carbonyl)amino]methylidene]amino]butyl]phenoxy]-2-hydroxypropyl] methanesulfonate |
InChI |
InChI=1S/C20H28ClN7O6S/c1-35(31,32)34-11-13(29)10-33-14-7-5-12(6-8-14)4-2-3-9-25-20(24)28-19(30)15-17(22)27-18(23)16(21)26-15/h5-8,13,29H,2-4,9-11H2,1H3,(H4,22,23,27)(H3,24,25,28,30) |
Clave InChI |
FNRKGHWZABRJQN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC(COC1=CC=C(C=C1)CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829079.png)





![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
![butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)



![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)

